molecular formula C10H6FNO2 B1441619 2-(3-Fluorophenyl)oxazole-4-carbaldehyde CAS No. 885272-95-7

2-(3-Fluorophenyl)oxazole-4-carbaldehyde

Cat. No.: B1441619
CAS No.: 885272-95-7
M. Wt: 191.16 g/mol
InChI Key: BDKLKNJTMLIAFE-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)oxazole-4-carbaldehyde is a heterocyclic aromatic compound that features an oxazole ring substituted with a 3-fluorophenyl group and an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzoyl chloride with glycine in the presence of a base to form an intermediate, which is then cyclized to form the oxazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-(3-Fluorophenyl)oxazole-4-carboxylic acid.

    Reduction: 2-(3-Fluorophenyl)oxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)oxazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-oxazole-4-carbaldehyde: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    2-(4-Fluorophenyl)oxazole-4-carbaldehyde: The fluorine atom is at a different position on the phenyl ring, which can affect its electronic properties and reactivity.

Uniqueness

2-(3-Fluorophenyl)oxazole-4-carbaldehyde is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties.

Properties

IUPAC Name

2-(3-fluorophenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKLKNJTMLIAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695889
Record name 2-(3-Fluorophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-95-7
Record name 2-(3-Fluorophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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